2-[(2,6-Dimethylpyridin-4-yl)methyl]azepane
Overview
Description
2-[(2,6-Dimethylpyridin-4-yl)methyl]azepane is a chemical compound with the molecular formula C14H22N2 and a molecular weight of 218.34 g/mol . It is characterized by a pyridine ring substituted with two methyl groups at positions 2 and 6, and an azepane ring attached to the pyridine ring via a methylene bridge .
Scientific Research Applications
2-[(2,6-Dimethylpyridin-4-yl)methyl]azepane has several scientific research applications:
Medicinal Chemistry: It has potential as an acetylcholinesterase inhibitor and nicotinic acetylcholine receptor binder, making it a candidate for the treatment of neurological disorders.
Environmental Research: The compound can be used in studies related to environmental pollution and remediation due to its chemical stability and reactivity.
Industrial Research: It is used as an intermediate in the synthesis of various industrial chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-Dimethylpyridin-4-yl)methyl]azepane typically involves the reaction of 2,6-dimethyl-4-pyridinecarboxaldehyde with an appropriate azepane derivative under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in a suitable solvent like methanol or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(2,6-Dimethylpyridin-4-yl)methyl]azepane can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Alkylated or acylated pyridine derivatives.
Mechanism of Action
The mechanism of action of 2-[(2,6-Dimethylpyridin-4-yl)methyl]azepane involves its interaction with specific molecular targets such as acetylcholinesterase and nicotinic acetylcholine receptors . By inhibiting acetylcholinesterase, the compound increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . This mechanism is beneficial in treating conditions like Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylpyridine: A simpler analog without the azepane ring.
4-(2,6-Dimethylpyridin-4-yl)benzoic acid: Contains a benzoic acid moiety instead of the azepane ring.
Uniqueness
2-[(2,6-Dimethylpyridin-4-yl)methyl]azepane is unique due to the presence of both the pyridine and azepane rings, which confer distinct chemical and biological properties . Its ability to interact with specific molecular targets makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-[(2,6-dimethylpyridin-4-yl)methyl]azepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-11-8-13(9-12(2)16-11)10-14-6-4-3-5-7-15-14/h8-9,14-15H,3-7,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGNEZQSVLUIBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C)CC2CCCCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405864 | |
Record name | 2-[(2,6-dimethylpyridin-4-yl)methyl]azepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50405864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
881042-05-3 | |
Record name | 2-[(2,6-dimethylpyridin-4-yl)methyl]azepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50405864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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